1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one
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Overview
Description
1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one typically involves multiple steps. One common method includes the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-hydroxyacetophenone to form an intermediate. This intermediate is then reacted with piperidin-4-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenoxy and piperidinone moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Possible applications in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one involves its interaction with specific molecular targets. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial and anti-inflammatory activities.
Benzofuran and benzoxazol derivatives: Exhibit similar biological properties and are used in medicinal chemistry
Uniqueness
1-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one stands out due to its unique combination of the coumarin and piperidinone moieties, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C23H21NO6 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-[2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetyl]piperidin-4-one |
InChI |
InChI=1S/C23H21NO6/c1-28-19-6-7-21-16(12-19)13-20(23(27)30-21)15-2-4-18(5-3-15)29-14-22(26)24-10-8-17(25)9-11-24/h2-7,12-13H,8-11,14H2,1H3 |
InChI Key |
IOMMUFQMVKRFOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N4CCC(=O)CC4 |
Origin of Product |
United States |
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